molecular formula C20H18N2O3 B11681091 2,5-dimethyl-N'-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide

Katalognummer: B11681091
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: STVCPOHZUSXTEK-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is a complex organic compound with a unique structure that includes a furan ring, a phenoxyphenyl group, and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-phenoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The phenoxyphenyl group may play a role in binding to hydrophobic pockets, while the carbohydrazide moiety could be involved in hydrogen bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific combination of a furan ring, phenoxyphenyl group, and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C20H18N2O3

Molekulargewicht

334.4 g/mol

IUPAC-Name

2,5-dimethyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-14-11-19(15(2)24-14)20(23)22-21-13-16-7-6-10-18(12-16)25-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,22,23)/b21-13+

InChI-Schlüssel

STVCPOHZUSXTEK-FYJGNVAPSA-N

Isomerische SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Kanonische SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.